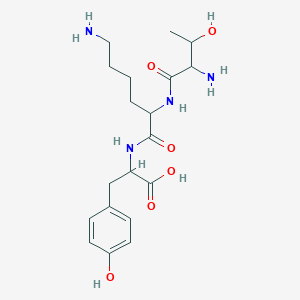

![molecular formula C12H9NO3 B12108936 4H-furo[3,2-b]indole-2-carboxylic acid methyl ester](/img/structure/B12108936.png)

4H-furo[3,2-b]indole-2-carboxylic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4H-フロン[3,2-b]インドール-2-カルボン酸メチルエステル: は、インドールファミリーに属する複素環式化合物です。インドールは、さまざまな天然物や医薬品に含まれているため、重要な化合物群です。この化合物は、フランとインドールの両方の部分を包含する縮合環系を特徴としており、潜在的な生物活性を持つユニークな構造となっています。

2. 合成方法

合成経路と反応条件: 4H-フロン[3,2-b]インドール-2-カルボン酸メチルエステルの合成は、通常、適切な前駆体の環化を伴います。 一般的な方法の1つは、フィッシャーインドール合成であり、フェニルヒドラジン誘導体が酸性条件下でカルボニル化合物と反応してインドールコアを形成します 。フラン環は、その後の環化反応によって導入することができます。

工業的製造方法: この化合物の工業的製造は、容易に入手可能な出発物質から始まる多段階合成を伴う場合があります。 このプロセスには、通常、環化、エステル化、精製などの工程が含まれ、目的の生成物を高収率および高純度で得ることが可能です .

3. 化学反応解析

反応の種類:

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して、対応するカルボン酸またはケトンを形成する酸化反応を受けることができます。

還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を使用して、アルコール誘導体を生成することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、三酸化クロム。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

置換: ハロゲン(塩素、臭素)、硝酸、硫酸。

主要な生成物:

酸化: カルボン酸、ケトン。

還元: アルコール。

置換: ハロゲン化、ニトロ化、スルホン化誘導体.

4. 科学研究への応用

化学: この化合物は、有機合成、特に複雑な複素環系の構築におけるビルディングブロックとして使用されます。 そのユニークな構造により、新しい合成方法論と反応機構を探求することができます .

生物学と医学: 生物学的研究において、4H-フロン[3,2-b]インドール-2-カルボン酸メチルエステルは、潜在的な薬理活性について研究されています。 抗ウイルス剤、抗がん剤、抗菌剤の開発において有望な結果を示しています .

産業: この化合物は、新素材や触媒の開発に利用されています。 そのユニークな特性により、材料科学や工業化学における用途に適しています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4H-furo[3,2-b]indole-2-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions to form the indole core . The furan ring can be introduced through subsequent cyclization reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as cyclization, esterification, and purification to achieve the desired product in high yield and purity .

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

科学的研究の応用

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms .

Biology and Medicine: In biological research, 4H-furo[3,2-b]indole-2-carboxylic acid methyl ester is studied for its potential pharmacological activities. It has shown promise in the development of antiviral, anticancer, and antimicrobial agents .

Industry: The compound is utilized in the development of new materials and catalysts. Its unique properties make it suitable for applications in material science and industrial chemistry .

作用機序

4H-フロン[3,2-b]インドール-2-カルボン酸メチルエステルの作用機序は、特定の分子標的との相互作用を伴います。インドール部分は、さまざまな受容体や酵素に結合し、それらの活性を調節することができます。フラン環は、化合物の結合親和性と特異性を高める可能性があります。 関与する経路には、ウイルス複製阻害、がん細胞のアポトーシス誘導、微生物細胞壁の破壊などがあります .

6. 類似の化合物との比較

類似の化合物:

- インドール-2-カルボン酸メチルエステル

- フロン[2,3-b]インドール誘導体

- ベンゾフロン[3,2-b]インドール誘導体

ユニークさ: 4H-フロン[3,2-b]インドール-2-カルボン酸メチルエステルは、フランとインドールの両方の特性を組み合わせた縮合環系により、他の化合物とは一線を画しています。 このユニークな構造は、明確な化学反応性と生物活性を与え、研究および産業用途において貴重な化合物となっています .

類似化合物との比較

- Indole-2-carboxylic acid methyl ester

- Furo[2,3-b]indole derivatives

- Benzofuro[3,2-b]indole derivatives

Uniqueness: 4H-furo[3,2-b]indole-2-carboxylic acid methyl ester stands out due to its fused ring system, which combines the properties of both furan and indole. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .

特性

分子式 |

C12H9NO3 |

|---|---|

分子量 |

215.20 g/mol |

IUPAC名 |

methyl 4H-furo[3,2-b]indole-2-carboxylate |

InChI |

InChI=1S/C12H9NO3/c1-15-12(14)10-6-9-11(16-10)7-4-2-3-5-8(7)13-9/h2-6,13H,1H3 |

InChIキー |

JUACTQRSNRGGON-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CC2=C(O1)C3=CC=CC=C3N2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-5-[(1-ethoxy-1-oxo-3-sulfanylpropan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B12108874.png)

![2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12108875.png)

![Benzoic acid, 2-[[(3-bromophenoxy)acetyl]amino]-](/img/structure/B12108897.png)

![[3-(2,3-Dichloro-phenyl)-propyl]-methyl-amine](/img/structure/B12108901.png)

![2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;hydrochloride](/img/structure/B12108910.png)

![2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12108918.png)

![benzyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12108929.png)